20(S)-Propanaxadiol;S-ginsenoside Rg3
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Overview
Description
20(S)-Propanaxadiol, also known as S-ginsenoside Rg3, is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of ginsenosides, which are triterpene saponins known for their diverse pharmacological activities. Ginsenosides have been used in traditional medicine for centuries, particularly in East Asia, for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 20(S)-Propanaxadiol involves the steaming and drying of white ginseng. The process includes steaming the ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying, and then further steaming for another 30-45 hours . This method selectively increases the content of ginsenosides, including 20(S)-Rg3.
Industrial Production Methods: Industrial production of 20(S)-Propanaxadiol typically involves the use of enzymatic biotransformation. For instance, the transformation of ginsenoside extracts into 20(S)-Rg3 can be achieved using specific enzymes such as α-1,6-l-arabinofranosidase and β-glucosidase . This method ensures a high yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 20(S)-Propanaxadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used to induce oxidative stress in studies involving 20(S)-Rg3.
Reduction: Reducing agents such as sodium borohydride can be used to modify the compound’s structure.
Substitution: Acidic conditions, such as the use of formic acid, can facilitate the transformation of ginsenosides.
Major Products: The major products formed from these reactions include various stereoisomers and derivatives of ginsenosides, such as 20®-Rg3, Rk1, and Rg5 .
Scientific Research Applications
20(S)-Propanaxadiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of ginsenosides.
Medicine: 20(S)-Rg3 exhibits significant anticancer properties, particularly against lung cancer and triple-negative breast cancer It also has potential therapeutic effects in treating age-related macular degeneration and myocardial ischemia/reperfusion injury
Mechanism of Action
The mechanism of action of 20(S)-Propanaxadiol involves multiple molecular targets and pathways:
Molecular Targets: It targets epidermal growth factor receptor (EGFR), Ras/Raf/MEK/ERK pathway, and aquaporin 1 (AQP1) water channel
Pathways Involved: The compound modulates cell cycle regulators (CDKs and cyclins), tumor suppressors (p53 and p21), and apoptotic mediators (Bcl-2, caspases) It also influences inflammatory response molecules such as NF-κB and COX-2.
Comparison with Similar Compounds
20(S)-Propanaxadiol is unique among ginsenosides due to its specific stereochemistry and potent biological activities. Similar compounds include:
20®-Propanaxadiol: A stereoisomer with different biological effects, such as inhibiting cancer cell invasion and metastasis.
Ginsenoside Rk1 and Rg5: These compounds are also derived from ginseng and exhibit similar pharmacological properties
Ginsenoside Rh2: Known for its anticancer and immunomodulatory effects.
Properties
Molecular Formula |
C42H72O13 |
---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-[[(8R,10R,14R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41+,42-/m0/s1 |
InChI Key |
RWXIFXNRCLMQCD-GMTINJNOSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
Origin of Product |
United States |
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